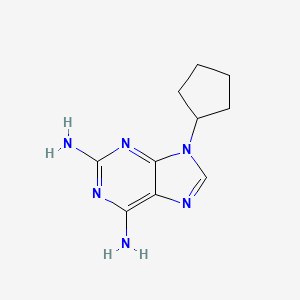![molecular formula C11H15N5 B11887995 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine CAS No. 91338-54-4](/img/structure/B11887995.png)
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-methylpiperazin-1-yl group. It is known for its potential therapeutic applications, particularly as a kinase inhibitor, making it a valuable candidate for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolo[2,3-d]pyrimidine core can be synthesized via a condensation reaction between a pyrimidine derivative and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for achieving consistent results .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially altering its reactivity and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine analogs .
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.
FN-1501: Another pyrrolo[2,3-d]pyrimidine derivative that exhibits potent FLT3 and CDK inhibition.
Sunitinib: A multi-targeted kinase inhibitor used in cancer therapy.
Uniqueness
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively inhibit certain kinases while exhibiting favorable pharmacokinetic properties makes it a valuable compound for drug development .
Propriétés
Numéro CAS |
91338-54-4 |
|---|---|
Formule moléculaire |
C11H15N5 |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H15N5/c1-15-4-6-16(7-5-15)11-9-2-3-12-10(9)13-8-14-11/h2-3,8H,4-7H2,1H3,(H,12,13,14) |
Clé InChI |
XPRRJFARPURYNF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=NC3=C2C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)





![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)




![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)

